molecular formula C10H13NO2 B2803105 N-(2-hydroxy-1-phenylethyl)acetamide CAS No. 24666-05-5; 78761-26-9

N-(2-hydroxy-1-phenylethyl)acetamide

Cat. No.: B2803105
CAS No.: 24666-05-5; 78761-26-9
M. Wt: 179.219
InChI Key: NWGJZWMHBRNNOO-UHFFFAOYSA-N
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Description

N-(2-hydroxy-1-phenylethyl)acetamide is an acetamide derivative characterized by a phenylethyl backbone substituted with a hydroxyl group at the β-position (C2) and an acetamide moiety at the nitrogen atom. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 193.22 g/mol (CAS No. 2187-27-1) .

The hydroxyl group confers polarity, influencing solubility and hydrogen-bonding capacity, while the phenyl and acetamide groups contribute to its aromatic and amide-related reactivity. This structural framework is common in bioactive molecules, making it a candidate for pharmacological studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxy-1-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(13)11-10(7-12)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGJZWMHBRNNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24666-05-5
Record name N-(2-hydroxy-1-phenylethyl)acetamide
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Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituted Phenyl Acetamides

(a) N-(2-hydroxy-1-naphthalenyl)acetamide (CAS No. 117-93-1)
  • Structure : Features a naphthalene ring instead of benzene, with a hydroxyl group at C2 and acetamide at C1.
  • Molecular Formula: C₁₂H₁₁NO₂ (MW: 215.23 g/mol).
  • This may enhance binding to aromatic receptors but reduce aqueous solubility .
(b) N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide
  • Structure : Incorporates a fluorine atom at the para position of the phenyl ring and an isopropyl group on the nitrogen.
  • Molecular Formula: C₁₁H₁₄FNO₂ (MW: 211.24 g/mol).
  • Key Differences: Fluorine’s electron-withdrawing effect increases stability and lipophilicity.
(c) N-[3-(1-phenylethyl)phenyl]acetamide
  • Structure : A phenyl ring substituted with a phenylethyl group at the meta position.
  • Molecular Formula: C₁₆H₁₇NO (MW: 239.32 g/mol).
  • Key Differences : Lack of a hydroxyl group reduces polarity, favoring membrane permeability but limiting interactions with hydrophilic targets .

Heterocyclic and Hybrid Acetamides

(a) 2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide
  • Structure : Combines a nitroindole core with a phenylethyl-acetamide side chain.
  • The stereochemistry (R-configuration) may influence chiral recognition in biological systems .
(b) N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
  • Structure : Benzothiazole ring substituted with a trifluoromethyl group and a phenylacetamide chain.
  • Key Differences : The benzothiazole core is associated with kinase inhibition and antimicrobial activity. The trifluoromethyl group enhances metabolic stability and bioavailability .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Analysis of Key Properties

Compound Molecular Weight (g/mol) LogP* Key Functional Groups Notable Activities
N-(2-hydroxy-1-phenylethyl)acetamide 193.22 ~1.2 Hydroxyl, acetamide Unknown (limited data)
N-(2-hydroxy-1-naphthalenyl)acetamide 215.23 ~2.5 Naphthyl, hydroxyl Potential photosensitizer
N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide 211.24 ~2.8 Fluorine, isopropyl Unreported
2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide 337.31 ~3.1 Nitroindole, ketone Anticancer, enzyme inhibition

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